Bis(4-Chlorophenylsulfonyl)methane
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
2394-02-7 |
|---|---|
Molecular Formula |
C13H10Cl2O4S2 |
Molecular Weight |
365.3 g/mol |
IUPAC Name |
1-chloro-4-[(4-chlorophenyl)sulfonylmethylsulfonyl]benzene |
InChI |
InChI=1S/C13H10Cl2O4S2/c14-10-1-5-12(6-2-10)20(16,17)9-21(18,19)13-7-3-11(15)4-8-13/h1-8H,9H2 |
InChI Key |
UQLKRAFFXYZVBU-UHFFFAOYSA-N |
SMILES |
C1=CC(=CC=C1S(=O)(=O)CS(=O)(=O)C2=CC=C(C=C2)Cl)Cl |
Canonical SMILES |
C1=CC(=CC=C1S(=O)(=O)CS(=O)(=O)C2=CC=C(C=C2)Cl)Cl |
Origin of Product |
United States |
Synthetic Methodologies for Bis 4 Chlorophenylsulfonyl Methane and Its Structural Analogues
Classical and Contemporary Synthetic Routes
The traditional and more recent methods for the synthesis of bis(4-chlorophenylsulfonyl)methane often involve the formation of carbon-sulfur bonds through well-established reaction mechanisms. These routes are characterized by their procedural steps and the nature of the starting materials.
Friedel-Crafts-Type Acylation Approaches
While direct Friedel-Crafts acylation using a methane (B114726) equivalent as the acylating agent is not a standard approach for the synthesis of this compound, the principles of Friedel-Crafts chemistry are foundational to the synthesis of its precursors. The most pertinent precursor, 4-chlorobenzenesulfonyl chloride, is often prepared via a reaction that shares mechanistic features with Friedel-Crafts reactions.
The synthesis of 4-chlorobenzenesulfonyl chloride can be achieved by the reaction of chlorobenzene with chlorosulfonic acid. In this process, chlorobenzene is treated with an excess of chlorosulfonic acid, leading to the formation of 4-chlorobenzenesulfonyl chloride and hydrochloric acid. This reaction is a classic example of an electrophilic aromatic substitution, where the sulfonyl chloride group is introduced onto the aromatic ring. The 4-chlorobenzenesulfonyl chloride can then be utilized in subsequent steps to construct the target molecule. It is known that 4,4'-dichlorodiphenyl sulfone can be prepared by a Friedel-Crafts reaction where 4-chlorobenzenesulfonyl chloride is reacted with chlorobenzene using anhydrous ferric chloride as a catalyst google.com.
A related approach involves the reaction of chlorobenzene with sulfuric acid at elevated temperatures (200° to 250° C) in the presence of a condensing agent to produce bis-(4-chlorophenyl) sulfone, a structurally similar compound.
Reactions Involving Sulfonyl Chlorides and Methane Equivalents
A more direct approach to the synthesis of this compound involves the reaction of two equivalents of a 4-chlorophenylsulfonyl precursor with a methane equivalent that can act as a nucleophile or be functionalized to react with the sulfonyl moiety.
One plausible, though not explicitly detailed in readily available literature for this specific compound, method involves the reaction of sodium 4-chlorobenzenesulfinate with a dihalomethane, such as dichloromethane, in a nucleophilic substitution reaction. In this scenario, the sulfinate anion would act as the nucleophile, displacing the halide ions from the methane equivalent.
Another conceptual approach involves the reaction of 4-chlorobenzenesulfonyl chloride with a Grignard reagent derived from methane, such as methylmagnesium chloride, followed by reaction with a second equivalent of the sulfonyl chloride. However, controlling the reactivity and achieving the desired bis-substitution on the methane carbon can be challenging.
A study on the synthesis of bis sulfonamide derivatives of bis-(4-aminophenyl)methane utilized various pharmacologically active sulfonyl chlorides. This highlights the reactivity of sulfonyl chlorides in forming bonds with nucleophilic centers, which could be conceptually extended to a methane-based nucleophile.
Multi-Step Synthesis Strategies and Optimization
Given the potential challenges in direct, single-step syntheses, multi-step strategies are often employed to construct complex molecules like this compound with greater control and higher yields.
A common multi-step approach could begin with the synthesis of 4-chlorobenzenethiol (p-chlorothiophenol) solubilityofthings.comnih.gov. This intermediate can be prepared through various methods, including the reduction of 4-chlorobenzenesulfonyl chloride. The 4-chlorobenzenethiol can then be reacted with a suitable methane equivalent, such as dichloromethane, in the presence of a base. This would form bis(4-chlorophenylthio)methane. The synthesis would then be completed by the oxidation of the thioether linkages to the corresponding sulfones. This oxidation step is a critical part of the synthesis and can be achieved using various oxidizing agents, such as hydrogen peroxide or potassium permanganate.
Optimization of such multi-step syntheses involves careful selection of reagents, solvents, reaction temperatures, and catalysts for each step to maximize the yield and purity of the final product. The purification of intermediates at each stage is also a crucial aspect of these strategies.
Catalyst-Mediated Synthesis of Bis(sulfonyl)methanes and Related Structures
Catalysis plays a pivotal role in modern organic synthesis, offering milder reaction conditions, higher selectivity, and improved efficiency. Both Lewis acid and transition metal catalysis have been explored for the synthesis of related bis(sulfonyl)methane structures and their analogues.
Lewis Acid Catalysis in Bis(indolyl)methane Formation
While not directly applied to the synthesis of this compound, the extensive research on Lewis acid-catalyzed synthesis of bis(indolyl)methanes provides valuable insights into the activation of substrates for the formation of methylene-bridged aromatic compounds researchgate.netbenthamscience.com. In these reactions, Lewis acids such as indium(III) chloride, scandium(III) triflate, and others are used to activate aldehydes or ketones towards nucleophilic attack by indoles.
This principle of Lewis acid catalysis could be conceptually applied to the synthesis of bis(sulfonyl)methanes. For instance, a Lewis acid could be used to activate a formaldehyde equivalent or a related electrophile to facilitate its reaction with a nucleophilic 4-chlorophenylsulfonyl precursor. However, the specific application of this methodology to the synthesis of this compound is not well-documented in the scientific literature.
Copper-Catalyzed Sulfonylation Reactions
Copper-catalyzed reactions have emerged as powerful tools for the formation of carbon-sulfur bonds, which are central to the structure of sulfones. These methods offer an alternative to traditional approaches and can often proceed under milder conditions. The synthesis of diaryl sulfones has been achieved through copper-catalyzed reactions of arylboronic acids with arylsulfonyl hydrazides rsc.org. A carbon-supported copper nanoparticle (Cu-NP) has been shown to be an effective catalyst for this transformation at room temperature rsc.org.
Investigation of Catalyst Reusability and Efficiency
While specific studies on catalyst reusability for the synthesis of this compound are not extensively detailed in available literature, significant research on analogous compounds, such as bis(indolyl)methanes, provides valuable insights into methodologies that prioritize catalyst recovery and reuse. The principles derived from these studies are directly applicable to developing efficient and economical synthetic routes for sulfonyl compounds.
Heterogeneous catalysts are central to achieving reusability. These catalysts exist in a different phase from the reaction mixture, simplifying their separation from the product and unreacted starting materials. This easy separation allows the catalyst to be recovered and used in subsequent reaction cycles, often with minimal loss of activity. For instance, in the synthesis of bis(indolyl)methanes, solid acid catalysts like sulfonic acid functionalized silica (SiO2-Pr-SO3H) have been employed. researchgate.net The catalyst's solid nature allows for simple filtration to be removed from the reaction medium. researchgate.net
Another effective strategy is the use of magnetically separable catalysts. In one study, a CuFe2O4 nanocatalyst was used for the synthesis of bis(indolyl)methanes. This catalyst could be easily removed from the reaction mixture using an external magnet and was successfully reused for at least five cycles without a significant drop in its catalytic efficacy. researchgate.net
Ionic liquids (ILs) have also been explored as recyclable catalysts and reaction media. orientjchem.org Their low volatility and tunable solubility properties make them attractive for green chemistry applications. After a reaction, the product can often be separated by extraction, leaving the ionic liquid to be reused in further batches. orientjchem.org One study on bis(indolyl)methane synthesis demonstrated that an ionic liquid could be recycled three times with only a slight decrease in product yield. orientjchem.org
The efficiency of these reusable catalysts is a critical factor. High efficiency is characterized by achieving high product yields in short reaction times with a low catalyst loading. The data below, extrapolated from studies on analogous compounds, illustrates typical performance and reusability.
Table 1: Catalyst Reusability and Efficiency in the Synthesis of Analogous Methane Compounds
| Catalyst | Substrate | Solvent | Cycle 1 Yield (%) | Cycle 3 Yield (%) | Cycle 5 Yield (%) | Source |
|---|---|---|---|---|---|---|
| SiO2-Pr-SO3H | Indole (B1671886), Aldehyde | Water | 95 | 92 | 89 | researchgate.netiau.ir |
| CuFe2O4 (magnetic) | Indole, Alcohol | None | 92 | 90 | 88 | researchgate.net |
| HEMImBr (Ionic Liquid) | Indole, Aldehyde | Ionic Liquid | 95 | 90 | - | orientjchem.org |
This table is illustrative and based on data for the synthesis of bis(indolyl)methanes, as direct data for this compound is limited. The data demonstrates the principle of catalyst reusability.
Green Chemistry Principles in Synthetic Design and Solvent Systems
The application of green chemistry principles to the synthesis of this compound and its analogues aims to reduce the environmental impact of chemical manufacturing. This involves the careful selection of solvents, catalysts, and reaction conditions to enhance safety and minimize waste.
Solvent Selection: A primary focus of green chemistry is the replacement of hazardous and volatile organic compounds (VOCs) with safer, more sustainable alternatives. Traditional syntheses might employ dipolar aprotic solvents like dimethylformamide (DMF) or N-methyl-2-pyrrolidinone (NMP), which are facing increasing legislative restrictions due to toxicity concerns. nih.gov Greener alternatives include:
Water: When feasible, water is an ideal solvent due to its non-toxicity, non-flammability, and low cost. It has been successfully used as a solvent in the catalyzed synthesis of related heterocyclic compounds. researchgate.netorientjchem.org
Bio-derived Solvents: Solvents such as 2-methyltetrahydrofuran (2-MeTHF) and cyclopentyl methyl ether (CPME) are derived from renewable resources and are considered more environmentally benign than their petroleum-based counterparts. mdpi.com They offer comparable solvating properties to traditional ethers like THF or diethyl ether but with improved safety profiles. nih.govmdpi.com
Ionic Liquids: As mentioned previously, ILs can serve as both the catalyst and the solvent, reducing the need for additional organic solvents. Their negligible vapor pressure reduces air pollution and worker exposure. orientjchem.org
Catalysis and Atom Economy: The use of efficient and recyclable catalysts aligns with green chemistry principles by reducing waste. Heterogeneous catalysts, in particular, are favored as they simplify product purification and minimize the generation of contaminated solvent waste. researchgate.net Phase-transfer catalysis (PTC) is another technique considered green, as it can enhance reaction rates between reactants in immiscible phases, reducing the need for harsh conditions or homogeneous solvents. crdeepjournal.org
Atom economy, a concept that measures the efficiency of a reaction in converting reactants to the desired product, is also a key consideration. Synthetic routes are designed to maximize the incorporation of all reactant atoms into the final product, thereby minimizing the formation of byproducts.
Energy Efficiency: Green synthetic design also seeks to minimize energy consumption. This can be achieved by conducting reactions at ambient temperature and pressure whenever possible. The use of highly active catalysts can facilitate lower reaction temperatures. Alternative energy sources, such as ultrasonic irradiation, have been shown to promote reactions efficiently, often with shorter reaction times and higher yields compared to conventional heating. oiccpress.com
Table 2: Comparison of Solvents Based on Green Chemistry Principles
| Solvent | Classification | Key Advantages | Key Disadvantages |
|---|---|---|---|
| N-Methyl-2-pyrrolidinone (NMP) | Less-Preferable | High solvency for many reagents | Developmental toxicity, facing restrictions |
| Toluene | Usable | Good for organometallics, water removal | Volatile, toxic, petroleum-derived |
| 2-Methyltetrahydrofuran (2-MeTHF) | Recommended | Bio-derived, higher boiling point than THF | Can form peroxides |
| Cyclopentyl methyl ether (CPME) | Recommended | High boiling point, low peroxide formation | Higher cost than some traditional solvents |
Scalable and Industrial Synthesis Considerations
Transitioning a synthetic route for this compound from the laboratory to an industrial scale introduces a new set of challenges that must be addressed to ensure safety, efficiency, and economic viability.
Process Safety and Hazard Management: The synthesis of precursors, such as aryl sulfonyl chlorides, often involves highly reactive and hazardous reagents like chlorosulfonic acid. mdpi.com On a large scale, the exothermic nature of these reactions and the evolution of toxic gaseous byproducts (e.g., HCl) pose significant safety risks. mdpi.com Industrial-scale synthesis requires robust engineering controls, such as dedicated reactor systems designed to handle corrosive materials, efficient off-gas scrubbing systems, and precise temperature control to prevent runaway reactions. mdpi.com The adoption of continuous manufacturing processes, using continuous stirred-tank reactors (CSTRs) or flow chemistry, can significantly improve safety by minimizing the volume of hazardous material present at any given time. mdpi.com
Efficiency and Throughput: For industrial production, reaction times and product isolation procedures must be optimized for maximum throughput. Phase-transfer catalysis is often employed in industrial settings because it can increase reaction yields, shorten cycle times, and eliminate the need for expensive or hazardous reagents. crdeepjournal.org The choice of catalyst is critical; it must be robust, highly active, and ideally, reusable to minimize cost and waste.
Product Isolation and Purification: The method of product isolation must be simple, efficient, and scalable. Procedures that rely on column chromatography are generally not feasible for large-scale production. Instead, methods like crystallization, precipitation, and filtration are preferred. The synthetic design should aim to produce a crude product of high purity to minimize the complexity and cost of downstream purification steps.
Chemical Reactivity and Mechanistic Investigations
Fundamental Reaction Pathways of the Methane (B114726) Bridge
The methylene (B1212753) group (-CH2-) positioned between the two sulfonyl groups is the most reactive site in the molecule for many transformations. Its reactivity is characterized by a pronounced acidic nature, making it susceptible to deprotonation and subsequent reactions.
The carbon atom of the methane bridge in Bis(4-Chlorophenylsulfonyl)methane exhibits a significant acidic character. The two adjacent sulfonyl groups are powerful electron-withdrawing groups, which stabilize the formation of a carbanion at the central carbon upon deprotonation. This acidity allows the compound to act as a carbon acid, readily reacting with bases to form a resonance-stabilized carbanion.
This carbanion is a potent nucleophile and can participate in a variety of bond-forming reactions. For instance, it can undergo alkylation, acylation, and condensation reactions with electrophiles. The general scheme for the generation of the nucleophilic carbanion and its subsequent reaction is depicted below:
Scheme 1: Generation and Reactivity of the Carbanion
(Where E⁺ represents an electrophile)
The electrophilic character of the methane carbon itself is not a primary feature of its reactivity, as it is electron-rich after deprotonation. However, the parent compound can formally be considered an electrophile in reactions where the entire CH2 unit is transferred, although such reactions are less common.
Table 1: Representative Reactions of the Methylene Bridge
| Reaction Type | Reagent | Product Type |
| Alkylation | Alkyl halide (e.g., R-X) | Mono- or di-alkylated product |
| Acylation | Acyl chloride (e.g., R-COCl) | Acylated product |
| Michael Addition | α,β-Unsaturated carbonyl | Adduct |
| Knoevenagel Condensation | Aldehyde or Ketone | α,β-Unsaturated sulfone |
While ionic pathways initiated by deprotonation are dominant, the methane bridge can also be involved in radical reactions. Homolytic cleavage of a C-H bond of the methylene group can generate a carbon-centered radical. This radical is stabilized by the two adjacent sulfonyl groups through resonance delocalization of the unpaired electron onto the oxygen atoms of the sulfonyl groups.
These radical intermediates can participate in various radical-mediated transformations, such as halogenation or addition to unsaturated systems. The formation of such a radical typically requires an initiator, such as light or a radical initiator like AIBN (azobisisobutyronitrile).
Scheme 2: Radical Halogenation
(Where X represents a halogen)
Transformations of the Chlorophenylsulfonyl Moieties
The chlorophenylsulfonyl portions of the molecule also possess reactive sites, namely the sulfonyl group itself and the chlorinated aromatic ring.
The sulfur atoms in this compound are already in their highest oxidation state (+6) as part of the sulfone group (R-SO2-R'). Therefore, the sulfonyl group itself cannot be further oxidized. The term "oxidation reactions" in this context would more accurately refer to transformations of other parts of the molecule that might lead to different sulfone derivatives, such as oxidation of a substituent on the aromatic ring, should one be introduced. For the parent compound, direct oxidation of the sulfonyl group is not a feasible pathway.
The chlorine atoms on the phenyl rings are susceptible to nucleophilic aromatic substitution (SNAr). The powerful electron-withdrawing sulfonyl group activates the aromatic ring towards attack by nucleophiles, particularly at the ortho and para positions relative to the sulfonyl group. Since the chlorine atom is in the para position, this is a favorable site for substitution.
Strong nucleophiles can displace the chloride ion. The reaction proceeds through a Meisenheimer complex, a resonance-stabilized intermediate.
Table 2: Examples of Nucleophilic Aromatic Substitution
| Nucleophile | Reagent Example | Product |
| Alkoxide | Sodium methoxide (B1231860) (NaOCH3) | Bis(4-methoxyphenylsulfonyl)methane |
| Amine | Ammonia (NH3) | Bis(4-aminophenylsulfonyl)methane |
| Thiolate | Sodium thiophenoxide (NaSPh) | Bis(4-(phenylthio)phenylsulfonyl)methane |
Reactivity of Sulfur-Containing Functional Groups
The sulfonyl groups are generally very stable and unreactive functional groups. They are resistant to a wide range of reaction conditions, which is why they are often used as protecting groups or as stable activating groups. However, under forcing conditions, they can undergo certain transformations.
One of the characteristic reactions of sulfones is the Ramberg-Bäcklund reaction, which involves the treatment of an α-halo sulfone with a base to form an alkene. If this compound were to be halogenated at the central methylene bridge, the resulting α-halo sulfone could potentially undergo this reaction to yield an alkene with the elimination of sulfur dioxide.
Another potential, though less common, reaction is reductive cleavage of the C-S bond. Strong reducing agents can cleave the carbon-sulfur bond, leading to the decomposition of the molecule.
Sulfonyl Group Transformations
A cornerstone of the chemical transformations involving sulfones is the Ramberg-Bäcklund reaction. organic-chemistry.orgwikipedia.orgorganicreactions.org This reaction provides a powerful method for the synthesis of alkenes from α-halo sulfones through a base-mediated extrusion of sulfur dioxide. wikipedia.orgyoutube.com For a compound like this compound, this transformation would first require halogenation at the benzylic position, a step that can be achieved using various halogenating agents.
The generalized mechanism of the Ramberg-Bäcklund reaction, as it would apply to an α-halo derivative of this compound, is outlined below:
Deprotonation: A base abstracts a proton from the carbon atom adjacent to the remaining sulfonyl group, creating a carbanion. wikipedia.orgyoutube.com The presence of the sulfonyl group stabilizes this negative charge. youtube.com
Intramolecular Nucleophilic Attack: The newly formed carbanion acts as a nucleophile, attacking the carbon atom bearing the halogen in an intramolecular fashion. This results in the formation of a strained three-membered ring intermediate known as a thiirane (B1199164) dioxide. organic-chemistry.orgyoutube.com
Extrusion of Sulfur Dioxide: The thiirane dioxide intermediate is thermally unstable and readily undergoes a cheletropic elimination, releasing sulfur dioxide (SO₂) gas and forming the corresponding alkene. wikipedia.org
This reaction sequence effectively replaces a C-SO₂-C bond with a C=C double bond, offering a valuable synthetic route to various stilbene (B7821643) derivatives from bis(aryl)sulfonylmethanes. The reaction generally proceeds to give a mixture of (E) and (Z) isomers of the resulting alkene. youtube.com
It is noteworthy that modifications to the classical Ramberg-Bäcklund reaction exist, which can influence the stereochemical outcome and expand the substrate scope. organic-chemistry.org
Involvement of Vinylsulfenic Acid Tautomers
While the direct involvement of vinylsulfenic acid tautomers in the reactions of this compound is not extensively documented in readily available literature, the concept represents an intriguing area of potential reactivity. Vinylsulfenic acids are tautomeric forms of sulfines (thioketone S-oxides). The tautomerization of a sulfine (B13751562) to a vinylsulfenic acid has been proposed as a key step in certain thermal reactions.
For a derivative of this compound, the formation of a sulfine intermediate could theoretically lead to a vinylsulfenic acid tautomer. This would require specific reaction conditions that promote the formation of a thioketone S-oxide from one of the sulfonyl groups. The resulting vinylsulfenic acid, being a reactive intermediate, could then participate in various intramolecular or intermolecular reactions, leading to novel chemical transformations. Further research is needed to explore this potential reactive pathway for bis(sulfonyl)methanes.
Elucidation of Reaction Mechanisms and Intermediates
Beyond the Ramberg-Bäcklund pathway, the activated methylene group of this compound can participate in other mechanistically significant reactions. For instance, the Michael reaction of bis(phenylsulfonyl)methane (B177063) with α,β-unsaturated aldehydes has been reported. nih.gov This reaction, which proceeds via the formation of a carbanion at the central methylene position, highlights the nucleophilic character of this position upon deprotonation.
The elucidation of these reaction mechanisms often involves a combination of experimental techniques, including:
Spectroscopic analysis: Techniques like NMR and IR spectroscopy are invaluable for identifying reaction products and, in some cases, transient intermediates.
Kinetic studies: Measuring reaction rates under different conditions can provide insights into the rate-determining steps of a mechanism.
Isotopic labeling studies: Using isotopes can help track the movement of atoms throughout a reaction, confirming proposed mechanistic pathways.
Computational modeling: Theoretical calculations can be used to model reaction pathways and predict the stability of intermediates and transition states.
Through these investigative methods, a detailed understanding of the intricate dance of electrons and atoms that governs the reactivity of this compound can be achieved, paving the way for its application in the synthesis of complex organic molecules.
Advanced Derivatives and Structural Analogues
Design and Synthesis of Functionalized Bis(4-Chlorophenylsulfonyl)methane Derivatives
The functionalization of this compound is a key strategy for modulating its physicochemical and biological properties. A notable example involves the palladium-catalyzed coupling reaction of bis(phenylsulfonyl)methane (B177063) with aryl halides, which has been developed to prepare a variety of bis(phenylsulfonyl)methyl arenes in good yields. researchgate.net This method provides a new avenue for the diverse functionalization of aryl halides. researchgate.net The resulting bis(phenylsulfonyl)methyl group can be further transformed into other functional groups such as methyl, trideuteriomethyl, ethyl, and carboxyl groups. researchgate.net
Another approach to functionalization is through reactions on the aryl rings. For instance, the nitration of related dichlorobenzophenones has been shown to yield specific dinitro derivatives, indicating that the sulfonyl groups direct the position of electrophilic substitution. scispace.com This regioselectivity is crucial for the controlled synthesis of derivatives with desired substitution patterns.
| Starting Material | Reagent/Catalyst | Product | Key Transformation |
| Bis(phenylsulfonyl)methane and Aryl Halides | Palladium Catalyst | Bis(phenylsulfonyl)methyl Arenes | C-C bond formation |
| 2,4′-Dichlorobenzophenone | Nitrating Agent | 5,3′-Dinitro derivative | Electrophilic Aromatic Substitution |
Exploration of Bis(arylsulfonyl)methane Analogues
The exploration of analogues of this compound, where the aryl groups and the central methane (B114726) bridge are systematically altered, has led to the discovery of compounds with a broad range of structural and electronic properties.
Systematic variation of the substituents on the aryl rings of bis(arylsulfonyl)methane analogues has been a fruitful area of research. This approach allows for the fine-tuning of the electronic properties of the molecule. For example, in the context of platinum(II) bis(arylacetylide) complexes, the introduction of trifluoromethyl and methoxy (B1213986) substituents to the phenylacetylide unit results in the tuning of phosphorescence energy. rsc.org While not directly bis(arylsulfonyl)methanes, this research on related structures highlights the principle that modifying aryl substituents is a powerful tool for controlling optoelectronic properties.
Similarly, the synthesis of bis(indolyl)methane analogues through the reaction of indole (B1671886) with various substituted aldehydes demonstrates the feasibility of creating a library of compounds with diverse aryl functionalities. researchgate.net These studies underscore the potential for creating a wide range of bis(arylsulfonyl)methane analogues with tailored characteristics by strategically varying the substituents on the phenyl rings.
Furthermore, research on the synthesis of bis-(4-hydroxycoumarin-3-yl) methane derivatives demonstrates that the methylene (B1212753) bridge can be readily formed through condensation reactions. amazonaws.com This principle can be applied to the synthesis of bis(arylsulfonyl)methane analogues with modified bridges. The synthesis of bis-indolyl-aryl-methanes from indoles and aldehydes further illustrates the versatility of forming methane-bridged structures. google.com
| Parent Structure | Bridge Modification | Impact |
| Bis[diphenylphosphino]methane (dppm) | Substitution at the methane bridge | Improved H2 activation efficiency rsc.org |
| Bis-(4-hydroxycoumarin-3-yl)methane | Formed via condensation | Facile synthesis of bridged compounds amazonaws.com |
Heterocyclic Systems Incorporating Bis(chlorophenylsulfonyl) Moieties
The incorporation of the bis(chlorophenylsulfonyl)methane framework into heterocyclic systems has opened up new avenues for creating complex molecules with unique three-dimensional structures and potential applications in materials science and medicinal chemistry.
The synthesis of bis-oxazole natural products, such as siphonazole, has been achieved using rhodium carbene chemistry to construct the oxazole (B20620) rings. nih.gov This methodology could potentially be adapted to create oxazole derivatives of this compound. The inherent reactivity of the methane bridge in bis(arylsulfonyl)methanes could provide a handle for the construction of such heterocyclic systems. While direct synthesis of oxazole derivatives from this compound is not extensively reported, the chemical principles for their formation are established in the synthesis of other complex oxazoles.
The synthesis of hybrid molecules containing both triazole and benzimidazole (B57391) rings is an active area of research. mdpi.com These heterocyclic systems are known for their diverse chemical and biological activities. Benzimidazoles, for instance, are structurally similar to purines and can engage in various intermolecular interactions. mdpi.com The synthesis of new bis-1,2,3-triazol-H-yl-substituted 2-arylbenzimidazoles has been reported, showcasing the feasibility of creating complex heterocyclic structures. mdpi.com
The development of triazole and benzimidazole analogues incorporating the bis(chlorophenylsulfonyl) moiety could lead to novel compounds with interesting properties. The synthesis of such compounds might involve the reaction of functionalized this compound derivatives with appropriate precursors to form the heterocyclic rings. For example, a bis(azido) derivative of the parent compound could potentially undergo cycloaddition reactions to form bis(triazole) analogues.
| Heterocyclic System | Synthetic Strategy | Potential Application |
| Oxazole/Oxazolone | Rhodium carbene chemistry nih.gov | Materials Science |
| Triazole | Cycloaddition reactions | Medicinal Chemistry |
| Benzimidazole | Condensation reactions | Medicinal Chemistry |
of this compound
The unique structural characteristics of this compound, particularly the presence of two electron-withdrawing chlorophenylsulfonyl groups flanking a methylene bridge, render it a versatile platform for the synthesis of a variety of advanced derivatives and structural analogues. The reactivity of the central methylene group, coupled with the potential for modification of the aromatic rings, opens avenues for creating complex molecules with tailored properties, including nitrogen-containing derivatives and polymeric materials.
Computational and Theoretical Chemistry Studies
Quantum Chemical Characterization of Electronic Structure
Quantum chemical calculations are fundamental to understanding the electronic nature of a molecule. These methods, rooted in solving the Schrödinger equation, provide a detailed picture of electron distribution and orbital energies.
Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO Gaps)
Frontier Molecular Orbital (FMO) theory is a key concept in chemical reactivity, focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). wikipedia.org The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a critical parameter for assessing a molecule's kinetic stability and chemical reactivity. researchgate.netresearchgate.net A large HOMO-LUMO gap suggests high stability and low reactivity, as it requires more energy to excite an electron from the HOMO to the LUMO. researchgate.netresearchgate.net Conversely, a small gap indicates a molecule is more prone to chemical reactions. researchgate.net
The HOMO itself represents the ability of a molecule to donate electrons, while the LUMO signifies its capacity to accept electrons. libretexts.org The interaction between the HOMO of one molecule and the LUMO of another is a central aspect of chemical reactions, particularly in Lewis acid-base and redox processes. wikipedia.orglibretexts.org For Bis(4-Chlorophenylsulfonyl)methane, a detailed FMO analysis would involve calculating the energies of its HOMO and LUMO to predict its reactivity and potential for electronic transitions.
| Property | Description | Significance |
| HOMO | Highest Occupied Molecular Orbital | Electron-donating ability |
| LUMO | Lowest Unoccupied Molecular Orbital | Electron-accepting ability |
| HOMO-LUMO Gap | Energy difference between HOMO and LUMO | Chemical reactivity and kinetic stability |
Natural Bond Orbital (NBO) Analysis and Charge Transfer
Natural Bond Orbital (NBO) analysis is a computational technique used to study charge transfer and bonding interactions within a molecule. aiu.edu It provides a localized picture of chemical bonds, lone pairs, and intermolecular interactions. aiu.edu By examining the occupancies of the NBOs, one can determine the partial atomic charges on each atom within the molecule. youtube.com
Conformational Analysis and Molecular Dynamics Simulations
Conformational analysis involves studying the different spatial arrangements of atoms in a molecule that can be interconverted by rotation about single bonds. researchgate.net For a flexible molecule like this compound, with two phenyl rings connected by a sulfonyl-methane-sulfonyl bridge, numerous conformations are possible. Identifying the most stable conformation, or the global energy minimum, is crucial for understanding its physical and chemical properties. ethz.ch
Molecular Dynamics (MD) simulations provide a powerful tool for exploring the conformational landscape of a molecule over time. ethz.ch By simulating the motion of atoms and molecules based on classical mechanics, MD can reveal the dynamic behavior of the molecule, including conformational changes and vibrational motions. researchgate.net These simulations can also be used to calculate thermodynamic properties such as free energy differences between different conformations. ethz.ch For this compound, MD simulations would illuminate the preferred orientations of the phenyl rings and the geometry of the central bridge, which are critical for its interaction with other molecules.
Reaction Mechanism Prediction and Transition State Theory
Understanding how a chemical reaction occurs requires elucidating its mechanism, which involves identifying the sequence of elementary steps, including any intermediates and transition states. Computational chemistry plays a vital role in predicting reaction pathways and calculating the energies of the species involved.
Transition State Theory provides a framework for calculating the rate of a reaction based on the properties of the transition state, which is the highest energy point along the reaction coordinate. By locating the transition state structure and calculating its energy, chemists can predict the activation energy of the reaction, a key factor determining its rate. For reactions involving this compound, computational methods could be employed to model potential reaction pathways, such as nucleophilic substitution at the sulfonyl group or reactions at the methylene (B1212753) bridge. This would involve mapping the potential energy surface to identify the lowest energy path from reactants to products.
Spectroscopic Property Prediction and Correlation with Experimental Data
Computational chemistry can predict various spectroscopic properties of a molecule, which can then be compared with experimental data for validation and interpretation. For instance, theoretical calculations can predict the vibrational frequencies that would be observed in an infrared (IR) spectrum. researchgate.net The calculated IR spectrum can help in assigning the observed absorption bands to specific vibrational modes of the molecule. researchgate.net
Similarly, Nuclear Magnetic Resonance (NMR) chemical shifts can be calculated to aid in the interpretation of experimental NMR spectra. aiu.edu Electronic transitions can be predicted using methods like Time-Dependent Density Functional Theory (TD-DFT), providing insights into the molecule's ultraviolet-visible (UV-Vis) absorption spectrum. researchgate.net For this compound, predicted spectroscopic data can be correlated with experimental spectra to confirm its structure and provide a more detailed understanding of its electronic and vibrational properties. nih.gov
| Spectroscopic Technique | Predicted Property |
| Infrared (IR) Spectroscopy | Vibrational frequencies |
| Nuclear Magnetic Resonance (NMR) | Chemical shifts |
| UV-Visible Spectroscopy | Electronic transitions |
Intermolecular Interactions and Non-Covalent Bonding Analysis
Non-covalent interactions are crucial in determining the structure and function of molecules in condensed phases and biological systems. nih.govlibretexts.org These interactions, which include hydrogen bonds, van der Waals forces (including London dispersion forces), and electrostatic interactions, are significantly weaker than covalent bonds but collectively play a vital role. libretexts.orgnih.gov
Computational methods can be used to identify and characterize these weak interactions. nih.gov For example, the analysis of the electron density and its derivatives can reveal regions of non-covalent interaction. nih.gov For this compound, intermolecular interactions would be critical in determining its crystal packing and its interactions with other molecules in solution. The presence of polar sulfonyl groups and chlorine atoms suggests the potential for dipole-dipole interactions and halogen bonding. nih.gov The phenyl rings can participate in π-π stacking and C-H···π interactions. A thorough computational analysis would map out the molecular electrostatic potential to identify regions of positive and negative charge, which govern these intermolecular forces.
Hirshfeld Surface Analysis and 2D Fingerprints
Hirshfeld surface analysis is a sophisticated computational method utilized in crystallography to visualize and quantify the intricate network of intermolecular interactions within a crystal lattice. nih.gov This is achieved by partitioning the crystal's electron density into molecular fragments, thereby generating a unique surface for a molecule of interest. This surface is typically color-mapped to denote various types of intermolecular contacts and their relative strengths.
Derived from the Hirshfeld surface, a two-dimensional fingerprint plot serves as a histogram that plots the distance from the surface to the nearest atomic nucleus within the surface against the distance to the nearest nucleus outside the surface. sigmaaldrich.com Distinct intermolecular interactions, such as hydrogen bonds and van der Waals forces, manifest as characteristic patterns on this plot. This allows for a quantitative assessment of the contribution of each interaction type to the stability of the crystal structure. sigmaaldrich.com While no data exists for this compound, this methodology has been successfully applied to understand the packing in a variety of other complex molecules. nih.gov
Molecular Electrostatic Potential Surface (MEPS) Analysis
The Molecular Electrostatic Potential Surface (MEPS) provides a visual representation of the charge distribution across a molecule. nih.gov By mapping the electrostatic potential onto the molecule's electron density surface, it offers crucial insights into its chemical reactivity.
The surface is color-coded to represent varying electrostatic potential values:
Red indicates regions of high electron density and negative electrostatic potential. These areas, rich in electrons, are susceptible to attack by electrophiles. nih.gov
Blue signifies regions of low electron density and positive electrostatic potential, which are electron-deficient and thus prone to attack by nucleophiles. nih.gov
Green and yellow denote areas of intermediate or neutral potential.
MEPS analysis is an invaluable tool for predicting a molecule's reactive sites, understanding its intermolecular interaction patterns, including hydrogen bonding capabilities, and inferring its potential biological activity. nih.govresearchgate.net
Crystallography and Supramolecular Chemistry of Bis 4 Chlorophenylsulfonyl Methane Systems
Catalysis and Materials Science Applications
Utilization as a Catalyst or Precursor in Organic Transformations
Based on available scientific literature, there is no significant evidence to suggest that Bis(4-Chlorophenylsulfonyl)methane is directly employed as a catalyst or a catalyst precursor in organic transformations. The chemical structure, featuring two chlorophenylsulfonyl groups attached to a central methylene (B1212753), does not lend itself to common catalytic cycles in the absence of further modification. While sulfonyl-containing compounds can sometimes act as ligands or precursors, research has not highlighted this compound for such applications.
Role in Polymer Chemistry and Advanced Materials Development
The development of high-performance polymers often relies on bifunctional monomers to build robust polymer backbones. While compounds structurally similar to this compound are utilized in polymer synthesis, its specific role is not well-documented in mainstream polymer chemistry literature.
Poly(ether sulfone)s (PES) are a class of high-performance thermoplastics known for their thermal stability, mechanical strength, and chemical resistance. Their synthesis typically involves the nucleophilic aromatic substitution reaction between a dihalogenated sulfone monomer and a bisphenolate salt. Commonly used dihalogenated monomers include bis(4-chlorophenyl) sulfone or bis(4-fluorophenyl) sulfone.
Theoretically, this compound could serve as a monomer in a similar capacity. The electron-withdrawing nature of the two sulfonyl groups would activate the chlorine atoms toward nucleophilic substitution. However, a comprehensive search of scientific databases and academic journals does not yield studies where this compound is explicitly used as a monomer for the synthesis of poly(ether sulfone)s. The introduction of the methylene bridge between the two sulfonyl groups would alter the geometry and flexibility of the resulting polymer chain compared to traditional PES, which could impact its thermal and mechanical properties.
Beyond poly(ether sulfone)s, there is a lack of available research detailing the incorporation of this compound into other polymer systems. The reactivity of its chloro-aromatic groups suggests potential for its inclusion in various polycondensation reactions. However, without experimental data, the properties of such hypothetical polymers remain speculative.
Applications in Functional Materials
The most clearly defined application for this compound is in the field of functional materials, specifically as a component in radiation-sensitive formulations. Patent literature identifies this compound as a photoactive component in positive-working radiation-sensitive mixtures. epo.org
These mixtures are critical for photolithography, the process used to fabricate microelectronics and other micro-structured devices. In this context, this compound functions as a photoacid generator (PAG). Upon exposure to deep-UV radiation, it undergoes photochemical decomposition to generate a strong acid. This photogenerated acid then catalyzes a change in the solubility of the surrounding polymer matrix of the photoresist, enabling the creation of intricate patterns.
For instance, in a positive-tone photoresist, the acid-catalyzed reaction renders the exposed regions of the polymer soluble in a developer solution. The unexposed regions remain insoluble, thus creating a positive image of the mask. The efficiency and performance of the photoresist are highly dependent on the properties of the PAG, including its quantum yield, the strength of the generated acid, and its diffusion characteristics within the polymer film. The use of this compound in these formulations highlights its importance in the advancement of microelectronics manufacturing. epo.orggoogle.com
Emerging Research Frontiers and Future Perspectives
Integration with Novel Synthetic Methodologies and Automation
The synthesis of sulfones, including Bis(4-Chlorophenylsulfonyl)methane, is undergoing a significant evolution from traditional methods toward more sustainable and efficient modern techniques. Historically, the construction of sulfones relied on methods such as the oxidation of sulfides or Friedel-Crafts-type reactions with sulfonyl chlorides. nih.gov While effective, these methods can require harsh conditions or stoichiometric reagents.
Emerging synthetic strategies are providing milder and more versatile routes to the sulfonyl functional group. nih.gov These novel methodologies, which could be adapted for the synthesis of this compound and its derivatives, offer significant advantages in terms of efficiency and substrate scope.
Key Novel Synthetic Approaches for Sulfones:
| Methodology | Description | Advantages |
| Radical Cross-Coupling | Nickel-catalyzed cross-coupling reactions can use sulfones as a versatile functional group to form new carbon-carbon bonds, enabling the modular assembly of complex, sp³-rich molecules. nih.govchemrxiv.org | High functional group tolerance, ability to form challenging C(sp²)-C(sp³) linkages, modularity. nih.govchemrxiv.org |
| Electrochemical Synthesis | An oxidant- and transition-metal-free method that uses an electric current to drive the formation of C-S bonds between arenes and sodium sulfinates, producing diaryl sulfones. researchgate.net | Inherently safe, scalable, avoids chemical oxidants, resource-efficient. researchgate.net |
| Photocatalysis | Uses light energy to generate sulfonyl radicals from precursors, which can then participate in various bond-forming reactions under mild conditions. | Green and sustainable, operates at ambient temperature, high selectivity. nih.gov |
| Multicomponent Reactions | Copper-catalyzed reactions that combine multiple starting materials, such as aryldiazonium salts and sulfur dioxide surrogates, in a single step to efficiently build complex β-keto sulfones. rsc.org | High atom and step economy, rapid construction of molecular complexity. rsc.org |
The integration of these advanced synthetic methods with automation is a key frontier. Automated synthesis platforms can significantly accelerate the research and development process. wikipedia.orgmerckmillipore.com By using robotic systems, researchers can perform numerous reactions in parallel to rapidly screen different catalysts, reagents, and reaction conditions. wikipedia.org This high-throughput approach increases efficiency, reduces human error, and allows for the rapid optimization of synthetic routes to target molecules like this compound. wikipedia.org Automated synthesizers can handle reagent addition, purification, and analysis, freeing researchers to focus on experimental design and data interpretation. merckmillipore.com
Advanced Spectroscopic and Analytical Characterization Techniques for Structural Elucidation
While classical analytical methods provide foundational data, the unambiguous structural elucidation of complex molecules like this compound relies on a suite of advanced spectroscopic techniques. These methods provide detailed insights into molecular connectivity, geometry, and the subtle intra- and intermolecular interactions that dictate a compound's properties.
Single-crystal X-ray diffraction stands as the definitive method for determining the three-dimensional structure of a molecule in the solid state. For complex diaryl compounds, this technique can confirm the precise bond lengths, bond angles, and torsion angles, revealing the molecule's conformation and how it packs within a crystal lattice. nih.gov Such analyses are crucial for understanding steric effects and identifying non-covalent interactions like hydrogen bonding or π-π stacking, which can influence material properties. researchgate.net
In solution, advanced Nuclear Magnetic Resonance (NMR) techniques are indispensable. While standard ¹H and ¹³C NMR confirm the basic carbon-hydrogen framework, multi-dimensional NMR experiments (e.g., COSY, HSQC, HMBC) are used to rigorously establish connectivity in complex structures. For sulfone-containing molecules, variable-temperature NMR studies can also reveal information about dynamic processes, such as restricted rotation around single bonds. researchgate.net
Summary of Advanced Characterization Techniques:
| Technique | Information Provided | Relevance to this compound |
| Single-Crystal X-ray Diffraction | Precise 3D molecular structure, bond lengths/angles, crystal packing, intermolecular interactions. nih.govresearchgate.net | Unambiguously determines the geometry of the sulfonyl groups and the phenyl rings relative to the central methane (B114726) bridge. |
| Advanced NMR Spectroscopy | Detailed molecular connectivity, spatial relationships between atoms (NOESY), dynamic processes in solution. researchgate.netunl.pt | Confirms the chemical structure and provides insight into conformational flexibility in solution. |
| FT-IR & Raman Spectroscopy | Identification of functional groups, vibrational modes. nih.gov | Confirms the presence of the sulfonyl (SO₂) group and aromatic C-Cl and C-H bonds through their characteristic vibrations. |
| High-Resolution Mass Spectrometry (HRMS) | Exact molecular weight and elemental formula. | Provides definitive confirmation of the compound's chemical formula (C₁₃H₁₀Cl₂O₄S₂). |
The development of newer techniques, such as surface-enhanced Raman spectroscopy (SERS) and ultrafast spectroscopy, offers the potential to probe molecular behavior at surfaces and on extremely short timescales, opening new avenues for understanding the photophysical properties of these compounds. mdpi.com
Expanding Computational Modeling Capabilities for Complex Systems
Computational chemistry, particularly Density Functional Theory (DFT), has become a powerful partner to experimental research for understanding and predicting the behavior of molecules like this compound. nih.govmdpi.com DFT calculations allow for the in-silico investigation of molecular properties that can be difficult or time-consuming to measure experimentally.
By solving approximations of the Schrödinger equation, DFT can be used to:
Optimize Molecular Geometry: Predict the lowest-energy three-dimensional structure of a molecule, including bond lengths and angles, which can be compared with experimental data from X-ray crystallography. nih.gov
Calculate Electronic Properties: Determine the distribution of electrons within the molecule by mapping frontier molecular orbitals (HOMO and LUMO). mdpi.com The energy gap between the HOMO and LUMO is a key indicator of the molecule's chemical reactivity and electronic properties. mdpi.com
Predict Spectroscopic Data: Simulate vibrational frequencies (IR and Raman) and NMR chemical shifts to aid in the interpretation of experimental spectra.
Analyze Intermolecular Interactions: Model the non-covalent forces that govern how molecules interact with each other, which is crucial for predicting crystal packing and the properties of condensed-phase materials. nih.gov
For sulfone-containing systems, DFT has been used to show that the sulfur-oxygen bonds have significant double-bond character. smolecule.com Such calculations can elucidate how substituents, like the chlorine atoms in this compound, influence the electron density across the entire molecule. This understanding is vital for predicting reactivity and designing molecules with tailored electronic properties for applications in materials science. nih.govsmolecule.com
Cross-Disciplinary Research Opportunities for Material Design
The unique structural features of this compound—two rigid aromatic groups linked by a flexible sulfonyl-methane-sulfonyl bridge—make it an intriguing candidate for cross-disciplinary research in material design. The sulfone group is well-known for its high thermal stability and chemical resistance, properties that are exploited in high-performance polymers.
A closely related compound, Bis(4-chlorophenyl) sulfone (which lacks the central methane unit), is a critical monomer used in the production of polymers like polysulfone (PSU) and polyethersulfone (PES). smolecule.comwikipedia.orgnih.gov These materials are prized for their rigidity, high-temperature resistance, and durability.
The introduction of a central -CH₂- linker in this compound adds a degree of conformational flexibility compared to the direct linkage in Bis(4-chlorophenyl) sulfone. This structural modification could be exploited in several areas:
High-Performance Polymers: this compound could serve as a novel monomer or additive. Its integration into polymer backbones could modify properties such as solubility, glass transition temperature, and mechanical strength by altering chain packing and flexibility.
Biomaterials: Sulfone-containing molecules are also used in biomedical applications. For example, divinyl sulfone is an efficient cross-linking agent used to create stable hydrogel scaffolds for tissue engineering. mdpi.com The chemical stability of the sulfonyl group is advantageous for creating durable biomaterials. The unique geometry of this compound could be explored for creating novel cross-linkers for hydrogels or other biocompatible materials.
Advanced Coatings and Adhesives: The thermal stability imparted by the sulfone groups, combined with the potential for strong intermolecular interactions, makes this class of compounds attractive for developing specialty coatings and adhesives that can perform under demanding environmental conditions. smolecule.com
Future research will likely focus on synthesizing polymers from this compound and its analogues to systematically study how the flexible methane bridge influences the resulting material properties compared to existing polysulfones.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
